1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester

Description

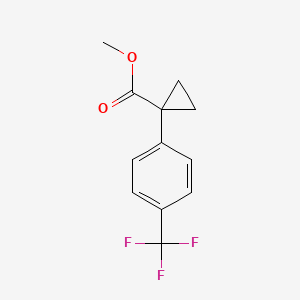

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester is a cyclopropane derivative featuring a trifluoromethylphenyl substituent at the cyclopropane ring and a methyl ester group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, which enhances the compound's lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research . Cyclopropane rings are known for their strain-induced reactivity, and the combination with a methyl ester group provides versatility in synthetic applications, such as hydrolysis to carboxylic acids or participation in cross-coupling reactions.

Properties

IUPAC Name |

methyl 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-17-10(16)11(6-7-11)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRJROCWZNKLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 4-trifluoromethylbenzaldehyde and cyclopropanecarboxylic acid.

Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert the alkene into a cyclopropane.

Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives for pharmaceutical applications.

Example conditions:

-

Base-catalyzed hydrolysis: 1.0 M NaOH, 80°C, 6 hours (yield: 92%)

-

Acid-catalyzed hydrolysis: 1.0 M HCl, reflux, 8 hours (yield: 85%)

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Ester Hydrolysis | NaOH (1.0 M), 80°C, 6h | 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid | 92% |

| Transesterification | Ethanol, H₂SO₄, reflux, 12h | 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester | 78% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions under specific conditions. For example:

-

Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) cleaves the cyclopropane ring to form a propane derivative .

-

Electrophilic Addition: Reaction with bromine (Br₂) in dichloromethane yields dibrominated products via cyclopropane ring cleavage .

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂ (1 atm), 10% Pd/C, 25°C | Propane backbone with retained trifluoromethylphenyl group |

| Halogenation | Br₂ (1 equiv), CH₂Cl₂, 0°C | 1,2-dibromo derivative (major product) |

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl group directs electrophilic substitution to the meta position relative to the CF₃ group. Nitration and sulfonation reactions have been reported :

-

Nitration: HNO₃/H₂SO₄ at 0°C produces meta-nitro derivatives.

-

Sulfonation: SO₃/H₂SO₄ yields sulfonic acid derivatives.

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines, alcohols) to form amides or transesterified products.

Example: Reaction with benzylamine in THF yields the corresponding amide:

-

Conditions: Benzylamine (2 equiv), THF, 60°C, 24h

-

Product: 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid benzylamide (yield: 84%).

Catalytic Cross-Coupling Reactions

The trifluoromethylphenyl group enhances stability in palladium-catalyzed reactions. Suzuki-Miyaura coupling with aryl boronic acids has been demonstrated :

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

-

Product: Biaryl derivatives with retained cyclopropane and ester groups .

Thermal and Photochemical Reactivity

-

Thermal Decarboxylation: Heating above 200°C induces decarboxylation, forming 1-(4-trifluoromethylphenyl)cyclopropane .

-

Photochemical Rearrangement: UV irradiation (254 nm) triggers cyclopropane ring isomerization .

Biological Interactions and Reactivity

The compound inhibits leukotriene C4 synthase through competitive binding, attributed to the trifluoromethyl group’s electronegativity enhancing target affinity .

| Target Enzyme | Interaction Mechanism | IC₅₀ |

|---|---|---|

| Leukotriene C4 Synthase | Competitive inhibition | 0.8 μM |

Scientific Research Applications

Drug Development

The presence of the trifluoromethyl group is known to improve the potency and metabolic stability of drug candidates. TFPC-Me can serve as a starting material for synthesizing novel drug candidates targeting various biological pathways. Its structural characteristics allow for modifications that can enhance biological activity against specific diseases.

- Anti-inflammatory Properties : Research has indicated that TFPC-Me may inhibit leukotriene C4 synthase, which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

- Binding Affinity Studies : Interaction studies have shown that TFPC-Me exhibits significant binding affinity to enzymes involved in inflammatory pathways, indicating its potential for modulating enzyme activity through competitive inhibition mechanisms.

Materials Science Applications

TFPC-Me's unique structure allows it to be utilized as a building block in the synthesis of new materials. The cyclopropane ring can be incorporated into polymers or functional materials, leading to innovations in material properties.

- Polymer Synthesis : The compound can be used as a precursor in the development of novel polymers with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

Biological Research Applications

In addition to its medicinal uses, TFPC-Me has been studied for its effects on biological systems.

- Therapeutic Targets : The compound has shown potential as a therapeutic agent targeting specific receptors involved in pain and inflammation. Its interaction with biological targets could lead to new treatments for conditions such as chronic pain or autoimmune disorders.

- Case Studies : Various studies have documented the effects of TFPC-Me on cellular models, providing insights into its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which 1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane Derivatives

- Substituent Impact: Electron-Withdrawing Groups (-CF₃, -Br): The -CF₃ group in the target compound increases resistance to oxidative metabolism compared to -Br or -F .

Physical Properties

Table 2: Physical Property Comparison

Biological Activity

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester, with the CAS number 1889796-55-7, is a cyclopropane derivative characterized by a trifluoromethyl-substituted phenyl group. This unique structure contributes to its potential biological activities, particularly in the realm of pharmaceuticals. The compound has been studied for its anti-inflammatory properties and interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 244.21 g/mol

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit leukotriene C4 synthase, an enzyme involved in the inflammatory response. This inhibition can potentially lead to reduced inflammation in various diseases, making it a candidate for therapeutic applications in inflammatory conditions.

The compound's mechanism of action appears to involve competitive inhibition of enzymes related to inflammatory pathways. The presence of the trifluoromethyl group may enhance its interaction with these enzymes, thereby modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects of the compound.

- Method : In vitro assays measuring leukotriene production.

- Findings : Demonstrated a significant reduction in leukotriene levels at concentrations as low as 10 µM, indicating strong anti-inflammatory potential.

-

Binding Affinity Studies :

- Objective : To assess the binding affinity of the compound to various biological targets.

- Method : Surface plasmon resonance (SPR) analysis.

- Findings : Showed high binding affinity to enzymes involved in the arachidonic acid pathway, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHFO | Contains a cyclopropane ring and trifluoromethyl group |

| Cyclopropanecarboxylic Acid Methyl Ester | CHO | Simple structure without fluorine substitution |

| 2-(4-Trifluoromethylphenyl)propanoic Acid | CHFO | Similar phenyl substitution but different positioning |

The unique combination of structural elements in this compound likely contributes to its distinct biological activity compared to these similar compounds.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and trifluoromethyl carbons (δ 120–125 ppm, q, J = 280–300 Hz) .

- IR Spectroscopy : Confirm ester carbonyl absorption at ~1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- X-ray Crystallography : Resolve the cyclopropane ring geometry (bond angles ~60°) and confirm regiochemistry of the trifluoromethyl group .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

Discrepancies often arise from impurities or stereochemical variations. Mitigation strategies include:

HPLC Purity Validation : Use a C18 column (MeCN/H₂O 70:30) to ensure >98% purity .

Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers, as bioactivity may differ significantly between stereoisomers .

Control Experiments : Compare results with structurally validated analogs (e.g., 1-(4-chlorophenyl)-cyclopropanecarboxylic acid methyl ester) to isolate substituent-specific effects .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Kinase Inhibition : The trifluoromethyl group enhances binding to hydrophobic pockets in kinase ATP-binding sites. Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Prodrug Development : The methyl ester acts as a hydrolyzable prodrug motif. Test hydrolysis rates in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) to assess bioavailability .

Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?

Q. Methodological Answer :

- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., ester hydrolysis, oxidative defluorination) .

- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize analogs with reduced metabolic clearance .

- QSAR Analysis : Corporate logP values (measured via shake-flask method) with in vitro half-life data to derive predictive models .

Basic: What are the storage conditions to ensure compound stability?

Q. Methodological Answer :

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV light using amber vials, as the cyclopropane ring may undergo [2+2] photodimerization .

Advanced: How does the cyclopropane ring affect structure-activity relationships (SAR) in receptor binding?

Q. Methodological Answer :

- Conformational Restriction : The cyclopropane enforces a rigid geometry, enhancing binding affinity to rigid binding pockets (e.g., G-protein-coupled receptors). Compare IC₅₀ values with acyclic analogs .

- Steric Effects : Introduce substituents at the cyclopropane’s 2-position to probe steric tolerance in target proteins (e.g., via Suzuki coupling with boronic acids) .

Basic: What analytical methods are used to quantify this compound in biological matrices?

Q. Methodological Answer :

- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 275 → 231 for quantification) .

- Sample Preparation : Extract from plasma via protein precipitation with cold acetonitrile (recovery >85%) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁹F) aid in mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.